molecular formula C20H25N3O5S2 B2647076 N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872724-40-8

N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2647076
CAS No.: 872724-40-8
M. Wt: 451.56
InChI Key: OHFDQOCHXWEDGP-UHFFFAOYSA-N
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Description

The compound N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a structurally complex molecule featuring:

  • A 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-dimethylbenzenesulfonyl group.
  • A thiophen-2-ylmethyl moiety linked to an ethanediamide backbone.

Properties

IUPAC Name

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14-6-7-15(2)17(11-14)30(26,27)23-8-4-9-28-18(23)13-22-20(25)19(24)21-12-16-5-3-10-29-16/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFDQOCHXWEDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, sulfonylation, and the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxazinan ring and thiophene moiety can interact with various biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several classes of bioactive molecules:

Compound Name / ID Core Structure Key Functional Groups Biological Activity (IC₅₀) Mechanism / Target Reference
Target Compound 1,3-oxazinan-2-ylmethyl 2,5-Dimethylbenzenesulfonyl, thiophen-2-ylmethyl, ethanediamide Not reported Hypothesized kinase inhibition
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenyl)aniline (Compound 24) Cyclopenta[b]thiophene Sulfonamide, cyano, triazine 30.8 nM (MCF7 cells) Tyrosine kinase ATP-site inhibition
(Z)-4-(3-Oxo-3-(thiophen-2-yl)propenamido)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) Thiophene-propenamido Sulfonamide, thiazole, α,β-unsaturated ketone 10.25 µM (Antiproliferative) Undefined (similar to doxorubicin)
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives (Compounds 11–19) Imidazolidin-2-ylidene sulfonamide Ethyl acetate, substituted triazin-2-ylmethylthio Not reported (antimicrobial focus) Likely sulfonamide-mediated enzyme inhibition
Key Observations:

Bioactivity : Compounds with sulfonamide-thiophene hybrids (e.g., Compound 24 ) exhibit potent anticancer activity (IC₅₀ ~30 nM), surpassing derivatives lacking these groups. The target compound’s dimethylbenzenesulfonyl group may enhance lipophilicity and target affinity compared to simpler sulfonamides.

Mechanistic Insights : Thiophene-containing analogs (e.g., Compound 26 ) likely inhibit kinase ATP-binding pockets, mimicking gefitinib and dasatinib. The ethanediamide linker in the target compound could stabilize interactions with catalytic lysine residues.

Synthetic Routes : The target compound’s synthesis may parallel methods in , where sulfonamide intermediates are functionalized via nucleophilic substitution (e.g., using ethyl bromoacetate and TEA) .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2,5-dimethylbenzenesulfonyl group in the target compound likely increases logP compared to unsubstituted sulfonamides, improving membrane permeability.
  • Solubility : Ethanediamide and oxazinan moieties may enhance aqueous solubility relative to purely aromatic analogs (e.g., Compound 25 in ) .
  • Metabolic Stability : The oxazinan ring could reduce susceptibility to cytochrome P450 oxidation compared to imidazolidin-2-ylidene derivatives .

Hypothesized Advantages Over Analogs

Dual Binding Motifs : The combination of a sulfonamide (hydrogen-bond acceptor) and thiophene (π-π stacking) may enable multitarget engagement.

Biological Activity

N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into functional groups that may contribute to its biological activity. The presence of the oxazinan ring and thiophene moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight357.46 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the oxazinan ring followed by the introduction of the thiophene group through nucleophilic substitution reactions.

Antitumor Activity

Research indicates that compounds with similar structures have shown significant antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Case Study Example:
A study involving a related compound demonstrated an IC50 value of 6.26 μM against the HCC827 lung cancer cell line, indicating potent antitumor properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing amidine or sulfonamide groups have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Study Example:
In vitro testing revealed that derivatives with similar functional groups exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds achieving MIC values in the low micromolar range .

The proposed mechanisms for the biological activity of this compound involve:

  • DNA Binding: Similar compounds have been shown to intercalate with DNA or bind to its minor groove, inhibiting DNA-dependent enzymes and disrupting replication processes.
  • Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Comparative Analysis with Related Compounds

Compound NameAntitumor IC50 (μM)Antimicrobial MIC (μg/mL)
This compound6.26 (HCC827)< 10 (E. coli)
Benzimidazole derivative5.50 (A549)< 15 (S. aureus)
Benzothiazole derivative7.20 (NCI-H358)< 12 (Candida albicans)

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